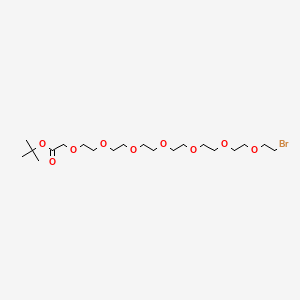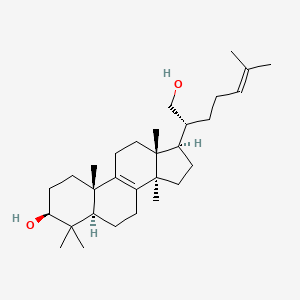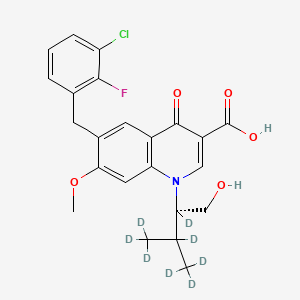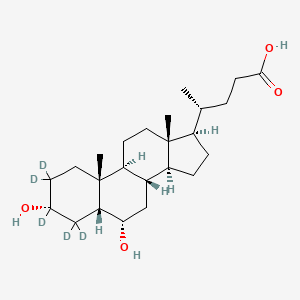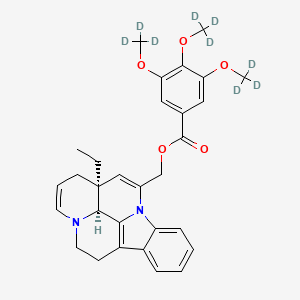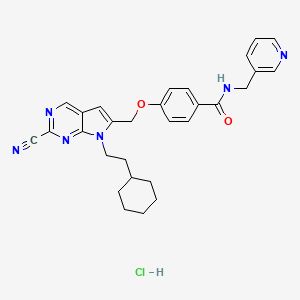
LB-60-OF61 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LB-60-OF61 (hydrochloride) is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the transfer of nicotinamide phosphoribosyl groups. This compound is known for its cytotoxic properties and specifically targets cell lines that overexpress MYC, demonstrating selectivity in its action .
Métodos De Preparación
The synthetic routes and reaction conditions for LB-60-OF61 (hydrochloride) are not explicitly detailed in the available literature. . The industrial production methods are also not specified, but it is likely that the synthesis involves standard organic chemistry techniques and purification processes.
Análisis De Reacciones Químicas
LB-60-OF61 (hydrochloride) primarily undergoes reactions typical of organic compounds with similar functional groups. The types of reactions it may undergo include:
Oxidation: The compound can be oxidized under specific conditions, although detailed information on the reagents and conditions is not available.
Reduction: Similar to oxidation, reduction reactions can occur, but specific details are not provided.
Substitution: The compound may undergo substitution reactions, particularly involving its functional groups.
Common reagents and conditions used in these reactions are not explicitly mentioned in the literature. The major products formed from these reactions would depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
LB-60-OF61 (hydrochloride) has several scientific research applications, including:
Chemistry: As a NAMPT inhibitor, it is used in studies related to metabolic enzymes and proteases.
Biology: The compound is utilized in research involving cell lines that overexpress MYC, particularly in studies of cytotoxicity and cell viability.
Medicine: LB-60-OF61 (hydrochloride) is investigated for its potential therapeutic applications, especially in targeting cancer cells with MYC overexpression.
Industry: The compound is used in the development of new drugs and therapeutic agents, particularly in the field of oncology .
Mecanismo De Acción
LB-60-OF61 (hydrochloride) exerts its effects by inhibiting nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme involved in the transfer of nicotinamide phosphoribosyl groups. This inhibition disrupts the NAD+ biosynthesis pathway, leading to decreased cellular energy levels and inducing cytotoxicity in MYC-overexpressing cell lines . The molecular targets and pathways involved include the NAMPT enzyme and the NAD+ biosynthesis pathway.
Comparación Con Compuestos Similares
LB-60-OF61 (hydrochloride) is unique in its selectivity towards MYC-overexpressing cell lines. Similar compounds include other NAMPT inhibitors, such as:
FK866: Another potent NAMPT inhibitor with similar cytotoxic properties.
GMX1778: A NAMPT inhibitor used in cancer research.
CHS-828: Known for its anti-cancer properties and inhibition of NAMPT.
These compounds share the common mechanism of inhibiting NAMPT but may differ in their selectivity, potency, and specific applications .
Propiedades
Fórmula molecular |
C29H31ClN6O2 |
|---|---|
Peso molecular |
531.0 g/mol |
Nombre IUPAC |
4-[[2-cyano-7-(2-cyclohexylethyl)pyrrolo[2,3-d]pyrimidin-6-yl]methoxy]-N-(pyridin-3-ylmethyl)benzamide;hydrochloride |
InChI |
InChI=1S/C29H30N6O2.ClH/c30-16-27-32-19-24-15-25(35(28(24)34-27)14-12-21-5-2-1-3-6-21)20-37-26-10-8-23(9-11-26)29(36)33-18-22-7-4-13-31-17-22;/h4,7-11,13,15,17,19,21H,1-3,5-6,12,14,18,20H2,(H,33,36);1H |
Clave InChI |
JKRUYOPCRGPAMD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CCN2C(=CC3=CN=C(N=C32)C#N)COC4=CC=C(C=C4)C(=O)NCC5=CN=CC=C5.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


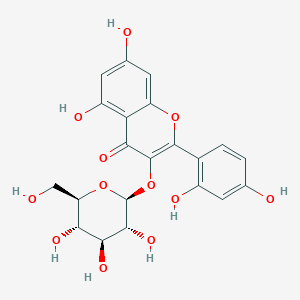
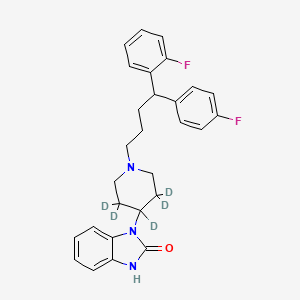
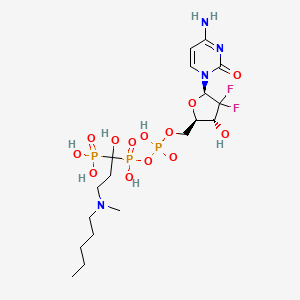
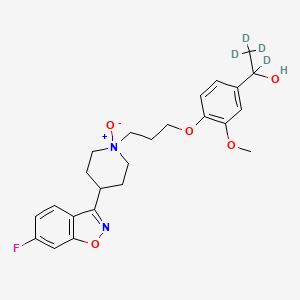
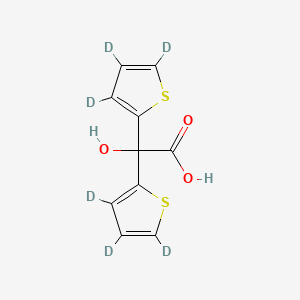
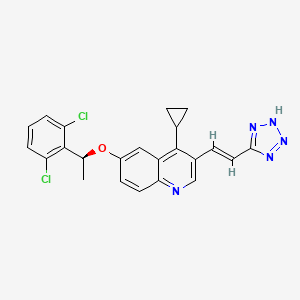
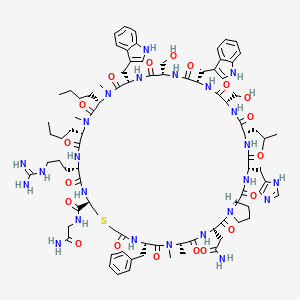
![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-4-ium-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;chloride](/img/structure/B12414997.png)
